1,3-Cyclohexanediamine hydrochloride
Description
Significance of Alicyclic Diamines in Contemporary Synthesis and Catalysis
Alicyclic diamines, which include the cyclohexanediamine (B8721093) family, are crucial building blocks in modern organic synthesis and catalysis. Their bifunctional nature, possessing two nucleophilic and basic amine groups on a saturated carbocyclic ring, allows them to serve as versatile ligands for metal catalysts and as key monomers in polymer chemistry. The rigid, yet three-dimensional, structure of the cyclohexane (B81311) framework imparts specific conformational constraints that can be exploited to achieve high levels of stereoselectivity in chemical reactions.
In catalysis, these diamines are often used to create chiral ligands for asymmetric synthesis, a field dedicated to producing single enantiomers of chiral molecules, which is of paramount importance in the pharmaceutical industry. The nitrogen atoms of the diamines can coordinate to a metal center, forming a stable complex that can then catalyze a variety of transformations with high efficiency and stereocontrol.
Furthermore, alicyclic diamines are indispensable in materials science. They are frequently employed as monomers in the synthesis of polyamides and polyimides, which are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The specific isomer of the diamine used can significantly influence the macroscopic properties of the resulting polymer.
Isomeric Considerations of Cyclohexanediamines: A Stereochemical Perspective
The cyclohexanediamine framework can exist as three constitutional isomers: 1,2-, 1,3-, and 1,4-cyclohexanediamine, depending on the relative positions of the two amino groups on the cyclohexane ring. Each of these isomers, in turn, can exist as stereoisomers (cis and trans diastereomers), which arise from the spatial orientation of the amino groups relative to the plane of the ring.
For 1,3-cyclohexanediamine (B1580663), two diastereomers are possible: cis-1,3-cyclohexanediamine and trans-1,3-cyclohexanediamine. In the cis isomer, both amino groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. These diastereomers are not superimposable and possess distinct physical and chemical properties.
Each of these diastereomers can exist in different chair conformations. For cis-1,3-cyclohexanediamine, the most stable conformation has one amino group in an axial position and the other in an equatorial position. For the trans isomer, the diequatorial conformation is generally more stable. The specific stereochemistry of the diamine is a critical factor in its application, particularly in asymmetric catalysis, where the precise three-dimensional arrangement of the ligand around a metal center dictates the stereochemical outcome of the reaction.
Academic Trajectories of 1,3-Cyclohexanediamine Hydrochloride
The academic interest in this compound is intrinsically linked to the synthesis and purification of the parent diamine. The hydrochloride salt is often the form in which the diamine is isolated and stored, as the salt is typically a stable, crystalline solid that is less susceptible to degradation than the free base.
A significant area of research has been the development of efficient and cost-effective synthetic routes to 1,3-cyclohexanediamine. One notable pathway involves the oximation of 1,3-cyclohexanedione (B196179) with hydroxylamine (B1172632) hydrochloride to form 1,3-cyclohexanedione dioxime. This intermediate is then hydrogenated to yield 1,3-cyclohexanediamine. In the final purification step of this process, excess hydrochloric acid is often added to the reaction mixture. This converts the synthesized 1,3-cyclohexanediamine into its hydrochloride salt, which can then be precipitated and purified by recrystallization. mdpi.com This method highlights the role of the hydrochloride salt as a key intermediate in obtaining the pure diamine.
While much of the research focuses on the applications of the free 1,3-cyclohexanediamine in areas such as polymer synthesis and as a precursor for bioactive molecules, the hydrochloride salt serves as a stable and convenient starting material for these applications. The controlled release of the free diamine from its hydrochloride salt can be readily achieved by treatment with a base.
Below are some of the key properties of a specific isomer of 1,3-cyclohexanediamine dihydrochloride (B599025).
| Property | Value |
| Chemical Formula | C6H16Cl2N2 |
| Molecular Weight | 187.11 g/mol |
| Isomer | (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride (cis) |
| Synonyms | cis-cyclohexane-1,3-diamine dihydrochloride |
Note: Data sourced from PubChem.
Further detailed research into the specific catalytic and synthetic applications of the pre-formed this compound salt is an area that warrants continued investigation to fully exploit its potential in chemical synthesis.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H15ClN2 |
|---|---|
Molecular Weight |
150.65 g/mol |
IUPAC Name |
(1R,3R)-cyclohexane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,7-8H2;1H/t5-,6-;/m1./s1 |
InChI Key |
MVUYVVKSXCLYSP-KGZKBUQUSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)N.Cl |
Canonical SMILES |
C1CC(CC(C1)N)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Cyclohexanediamine Hydrochloride
Classical Approaches to 1,3-Cyclohexanediamine (B1580663) Precursors
The traditional synthesis of 1,3-cyclohexanediamine often involves the initial preparation of a suitable precursor, which is subsequently converted to the desired diamine. These methods are typically robust and have been optimized for large-scale production.
Reductive Amination Strategies
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. wikipedia.org In the context of 1,3-cyclohexanediamine synthesis, this typically involves the reaction of 1,3-cyclohexanedione (B196179) with ammonia (B1221849) in the presence of a reducing agent. mdpi.com The process begins with the nucleophilic attack of ammonia on the carbonyl groups of 1,3-cyclohexanedione to form an imine intermediate. libretexts.org This intermediate is then reduced to the corresponding amine. libretexts.org
Raney Nickel has been identified as an effective catalyst for this transformation, achieving a 37.5% yield of 1,3-cyclohexanediamine. mdpi.com The choice of solvent significantly influences the reaction outcome, with moderately polar solvents like 1,4-dioxane (B91453) providing better results due to sufficient ammonia solubility. mdpi.com Optimization of reaction parameters such as temperature, time, and pressure can further enhance the yield, with reports of up to 53.1% under optimized conditions. mdpi.com
Interactive Data Table: Reductive Amination of 1,3-Cyclohexanedione
| Catalyst | Solvent | Yield of 1,3-CHDA (%) | Reference |
| Raney Ni | 1,4-Dioxane | 37.5 | mdpi.com |
| Raney Ni (Optimized) | 1,4-Dioxane | 53.1 | mdpi.com |
| Pd/C | 1,4-Dioxane | Trace | mdpi.com |
| Pt/C | 1,4-Dioxane | Trace | mdpi.com |
| Ru/C | 1,4-Dioxane | Trace | mdpi.com |
| Rh/C | 1,4-Dioxane | Trace | mdpi.com |
Another approach within this strategy is the reductive amination of 3-aminocyclohexanone. This method also yields 1,3-cyclohexanediamine and has been previously explored in the synthesis of this compound. mdpi.com
Oximation-Hydrogenation Sequences
An alternative classical route involves a two-step oximation-hydrogenation sequence starting from 1,3-cyclohexanedione. mdpi.com In the first step, 1,3-cyclohexanedione is reacted with hydroxylamine (B1172632) hydrochloride to form 1,3-cyclohexanedione dioxime. mdpi.com This reaction proceeds with high efficiency, achieving an 83.6% yield of the dioxime intermediate. mdpi.com
Hydrogenation of Aromatic Diamines
The direct hydrogenation of aromatic diamines, specifically m-phenylenediamine (B132917), presents a straightforward route to 1,3-cyclohexanediamine. mdpi.com This method involves the reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring. Various catalysts have been investigated for this transformation, with ruthenium-based catalysts showing notable activity. mdpi.comrsc.org
For instance, the hydrogenation of m-phenylenediamine over a Ru/g-C3N4 catalyst at 130 °C and 5 MPa of H2 pressure resulted in a 73% yield of 1,3-cyclohexanediamine after 24 hours. mdpi.com However, challenges such as competitive adsorption of the amino groups on the catalyst surface can sometimes lead to lower yields compared to the hydrogenation of aniline (B41778) or nitrobenzene. mdpi.com
Interactive Data Table: Hydrogenation of m-Phenylenediamine
| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Yield of 1,3-CHDA (%) | Reference |
| Ru/g-C3N4 | 130 | 5 | 73 | mdpi.com |
| LiOH-treated Ru/CNT | - | - | <54 (for methyl-phenylenediamines) | mdpi.com |
Stereoselective Synthesis of 1,3-Cyclohexanediamine Isomers
The synthesis of specific stereoisomers of 1,3-cyclohexanediamine is crucial for applications where chirality is a key factor. This requires methodologies that can control the relative and absolute stereochemistry of the two amino groups on the cyclohexane ring.
Control of cis and trans Stereochemistry
The reductive amination of 1,3-cyclohexanedione can lead to a mixture of cis and trans isomers of 1,3-cyclohexanediamine. mdpi.com The ratio of these isomers can be influenced by the reaction conditions. For example, in the Raney Nickel-catalyzed reductive amination of 1,3-cyclohexanedione, a cis-to-trans isomer ratio of 17:83 was observed. mdpi.com Further research into catalyst and solvent systems may allow for greater control over this stereochemical outcome. The reduction of β-enaminoketones derived from 1,3-cyclohexanediones has also been shown to produce both cis- and trans-3-aminocyclohexanols, indicating that the stereochemistry of the reduction can be influenced by the substrate and reaction conditions. nih.gov
Enantiomeric Resolution Techniques
For the separation of enantiomers of 1,3-cyclohexanediamine, classical resolution techniques are often employed. This typically involves the formation of diastereomeric salts with a chiral resolving agent. Tartaric acid is a commonly used resolving agent for diamines. chegg.comresearchgate.net The process relies on the differential solubility of the diastereomeric salts. chegg.com For instance, racemic trans-1,2-cyclohexanediamine can be resolved using L-(+)-tartaric acid, where one of the diastereomeric tartrate salts is less soluble and crystallizes out of the solution, allowing for its separation by filtration. chegg.com This principle can be applied to the resolution of 1,3-cyclohexanediamine isomers. After separation, the desired enantiomer of the diamine can be liberated from the salt by treatment with a base. google.com
Diastereoselective Pathways
The synthesis of 1,3-Cyclohexanediamine from precursors such as m-phenylenediamine or 1,3-dinitrobenzene (B52904) via catalytic hydrogenation typically yields a mixture of cis- and trans-diastereomers. The stereochemical outcome of the reaction is significantly influenced by the choice of catalyst and reaction conditions. Control over the diastereoselectivity is crucial for applications where a specific isomer is required.
Hydrogenation of substituted aromatic rings often proceeds via syn-addition of hydrogen to the face of the ring coordinated to the catalyst surface. This generally leads to the formation of the cis-isomer as the predominant product. For the synthesis of 1,3-Cyclohexanediamine, catalysts that promote this stereochemical pathway are of particular interest. Rhodium-based catalysts, especially those with strongly σ-donating ligands like Cyclic(Amino)(Alkyl)Carbenes (CAACs), have been identified as highly efficient and selective for the cis-selective hydrogenation of aromatic rings. These catalysts can operate under mild conditions and are capable of reducing multisubstituted aromatic compounds to the corresponding cis-configured cyclohexane derivatives. While specific studies on m-phenylenediamine with these advanced rhodium catalysts are not detailed, their proven efficacy in related systems suggests a strong potential for achieving high cis-diastereoselectivity in the synthesis of 1,3-Cyclohexanediamine.
Conversely, achieving selectivity for the trans-isomer can be more challenging and may involve thermodynamic equilibration or alternative synthetic routes. For instance, in the synthesis of 1,4-diaminocyclohexane, specific ruthenium-based catalyst systems have been shown to produce mixtures where the cis-isomer is favored, such as a trans-to-cis molar ratio of 35:65. researchgate.net This indicates that the catalyst system's nature plays a pivotal role in determining the final isomeric ratio.
Conversion to Hydrochloride Salt: Methodological Aspects
The conversion of the free base 1,3-Cyclohexanediamine into its hydrochloride salt is a standard acid-base reaction critical for purification, stabilization, and handling of the compound. The primary methodological consideration is the exclusion of water to prevent the formation of hydrates and to ensure the precipitation of a crystalline solid, as amine hydrochlorides can be highly soluble in water. sciencemadness.org
Several established methods are employed for this conversion:
Anhydrous Hydrogen Chloride Gas: A common and effective method involves dissolving the purified 1,3-Cyclohexanediamine free base in a dry, inert organic solvent, such as diethyl ether, dioxane, or ethanol. sciencemadness.orgresearchgate.net Dry hydrogen chloride gas is then bubbled through the solution. sciencemadness.orgresearchgate.net The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out and can be collected by filtration. It is crucial to dry the HCl gas, for instance by passing it through concentrated sulfuric acid, to maintain anhydrous conditions. sciencemadness.org
Solutions of HCl in Organic Solvents: A more convenient and often safer alternative to using gaseous HCl is the use of commercially available solutions of hydrogen chloride in anhydrous organic solvents, such as HCl in dioxane or isopropanol. sciencemadness.orgresearchgate.net The amine solution is typically cooled, and the HCl solution is added dropwise with stirring until the precipitation is complete or the desired pH is reached. sciencemadness.org The resulting solid salt is then filtered, washed with the dry solvent, and dried under vacuum.
A patent related to the synthesis of cyclohexanediamine (B8721093) derivatives describes a procedure where HCl gas is bubbled into a solution of the protected amine in ethyl acetate (B1210297) to facilitate deprotection and concurrent formation of the dihydrochloride (B599025) salt. google.com This highlights the integration of salt formation with the final steps of a synthetic sequence.
Advanced Synthetic Technologies and Catalyst Systems
The industrial production of 1,3-Cyclohexanediamine has benefited significantly from advances in catalysis and process optimization, with a focus on increasing efficiency, selectivity, and adherence to green chemistry principles.
Transition Metal Catalysis in 1,3-Cyclohexanediamine Synthesis
Transition metal catalysts are central to the synthesis of 1,3-Cyclohexanediamine, primarily in the hydrogenation of aromatic precursors. The choice of metal, support, and promoters dictates the catalyst's activity and selectivity.
Ruthenium (Ru): Ruthenium is a highly effective metal for the hydrogenation of aromatic rings. Supported ruthenium catalysts, such as Ru on graphitic carbon nitride (g-C3N4), have been used for the hydrogenation of m-phenylenediamine, achieving a 73% yield of 1,3-Cyclohexanediamine at 130 °C and 5 MPa of H₂. mdpi.com Patents describe the hydrogenation of phenylenediamines using Ru supported on activated carbon, Al₂O₃, or SiO₂, sometimes with promoters like Re, Co, Ni, or Fe. google.com A notable innovation involves the pre-treatment of a supported ruthenium catalyst with air or oxygen at 50 to 200°C, which has been shown to significantly increase the reaction rate and reduce the formation of by-products. google.com Furthermore, the direct hydrogenation of m-dinitrobenzene to 1,3-diaminocyclohexane has been successfully carried out using a ruthenium dioxide catalyst, yielding 75% of the product. google.com
Nickel (Ni): Raney Nickel is a cost-effective and widely used catalyst in this field. It is employed in the initial hydrogenation of resorcinol (B1680541) to 1,3-cyclohexanedione and in the subsequent hydrogenation of the 1,3-cyclohexanedione dioxime intermediate to the final 1,3-Cyclohexanediamine product. mdpi.comresearchgate.net
Rhodium (Rh): As mentioned previously, rhodium catalysts are particularly valuable for their ability to perform stereoselective hydrogenations. They are often employed when control over the cis/trans isomer ratio is critical.
The following table summarizes the performance of various transition metal catalysts in the synthesis of 1,3-Cyclohexanediamine and related compounds.
| Catalyst | Precursor | Key Reaction Conditions | Yield/Selectivity |
|---|---|---|---|
| Ru/g-C₃N₄ | m-phenylenediamine | 130 °C, 5 MPa H₂ | 73% yield of 1,3-CHDA mdpi.com |
| Ruthenium dioxide | m-dinitrobenzene | 100 °C, 125 atms H₂ | 75% yield of 1,3-CHDA google.com |
| Raney Ni | Resorcinol -> 1,3-CHD -> Oxime | Aqueous phase, multi-step | High overall yield mdpi.com |
| Ru/Al₂O₃ (pre-treated with O₂) | Aromatic Diamine | 50-250 °C, 300-400 psig | Increased rate, fewer by-products google.com |
| CAAC-Rhodium Complex | Aromatic Rings | Mild Conditions | High cis-selectivity |
Optimized Reaction Conditions and Green Chemistry Principles
Optimization of reaction parameters is essential for developing efficient and economical synthetic processes. For the hydrogenation of m-phenylenediamine, conditions such as a temperature of 130 °C and a hydrogen pressure of 5 MPa have been identified as effective. mdpi.com In the synthesis of 1,3-cyclohexandimethylamine, a related diamine, a highly active ruthenium catalyst allowed for near-complete conversion (99.7%) and high selectivity (95.0%) at a lower temperature of 100 °C and 4 MPa H₂. rsc.org
The principles of green chemistry are increasingly being applied to the synthesis of diamines to minimize environmental impact. nih.gov Key strategies include:
Use of Safer Solvents: A notable advancement is the use of water as a solvent for the hydrogenation of resorcinol to 1,3-cyclohexanedione, which serves as a key intermediate. mdpi.comresearchgate.net
Renewable Feedstocks: On a broader scale, significant research is dedicated to producing diamines from renewable, bio-based raw materials, which is crucial for establishing a sustainable chemical industry. nih.govnih.gov The use of carbon dioxide as a C1 building block for producing polymers like polyureas from diamines also represents a green synthetic route. researchgate.net
Novel Catalyst Design for Diamine Production
Innovations in catalyst design are focused on enhancing activity, stability, and selectivity. A promising approach involves modifying the catalyst support to improve the dispersion and stability of the active metal. For example, a highly active and stable ruthenium catalyst was developed by supporting it on γ-Al₂O₃ that was functionalized with alkylamine groups. rsc.org This amino-functionalization led to highly dispersed Ru particles due to a strong interaction between the metal and the support's amino groups. rsc.org This novel design not only enhanced catalytic performance but also significantly inhibited the leaching of ruthenium and improved the catalyst's stability, allowing it to be reused for multiple cycles without a significant loss in activity. rsc.org
Another area of innovation lies in the development of advanced ligand systems for homogeneous catalysts. As noted, CAAC-rhodium complexes represent a state-of-the-art catalyst design for achieving high cis-selectivity in the hydrogenation of aromatic rings, a key step in diastereoselective diamine synthesis. The unique electronic properties of the CAAC ligand are credited with the catalyst's high efficiency and selectivity. These developments in both heterogeneous and homogeneous catalysis are paving the way for more efficient and precisely controlled methods for producing 1,3-Cyclohexanediamine and its derivatives.
Stereochemical Investigations and Chiral Applications
Conformational Analysis of 1,3-Cyclohexanediamine (B1580663) Scaffolds
The cyclohexane (B81311) ring of 1,3-cyclohexanediamine predominantly adopts a chair conformation to minimize steric strain. The spatial orientation of the two amine substituents depends on whether the isomer is cis or trans.
Trans-isomer: In the most stable chair conformation, the two amino groups are in a diequatorial position (e,e). This arrangement minimizes steric hindrance. A ring flip would result in a high-energy diaxial (a,a) conformation, which is sterically unfavorable.
Cis-isomer: The cis isomer exists as a conformational equilibrium between two chair forms where one amino group is axial and the other is equatorial (a,e). These two conformers are energetically equivalent and interconvert rapidly at room temperature.
The conformational rigidity of the trans-diequatorial isomer, in particular, makes the 1,3-cyclohexanediamine scaffold a valuable and predictable building block in the design of chiral ligands and catalysts. The hydrochloride salt form helps in stabilizing the compound for storage and handling, often facilitating crystallization and purification. mdpi.com
Derivatization for Chiral Ligand Synthesis
The diamine functionality of 1,3-cyclohexanediamine is a versatile handle for derivatization, allowing for its incorporation into a wide array of chiral ligands used in asymmetric catalysis.
The design of chiral ligands and catalysts from diamine scaffolds often relies on creating a well-defined chiral pocket around a metal center. While 1,2-diamines have been extensively studied, 1,3-diamines offer a different geometric arrangement that can be advantageous. nii.ac.jp The key design principle involves leveraging the 1,3-relationship between the amine groups to create a specific spatial environment. nii.ac.jp This setup allows the primary and tertiary amine groups to act cooperatively during catalysis. nii.ac.jp For instance, one amine can form an enamine intermediate while the other, in its protonated state, interacts with the electrophile, providing steric shielding and controlling the facial selectivity of the reaction. nii.ac.jp This bifunctional activation is a powerful strategy in organocatalysis. nii.ac.jp The cyclohexane backbone provides a rigid and sterically bulky framework, which is essential for transmitting chirality from the ligand to the substrate.
N-Heterocyclic Carbenes (NHCs) have emerged as highly effective ligands in organometallic chemistry due to their strong σ-donating properties and thermal stability. beilstein-journals.orgutk.edu Chiral NHC ligands are frequently synthesized from chiral diamines to induce enantioselectivity in catalytic reactions. While the enantiomerically pure trans-1,2-diaminocyclohexane is a more common starting material for NHC synthesis, the principles can be applied to the 1,3-isomer. rsc.orgyork.ac.uk
The general synthesis of a chiral NHC precursor from a cyclohexanediamine (B8721093) backbone involves a multi-step process:
Diimine Formation: The chiral diamine is condensed with a dicarbonyl compound, such as glyoxal, to form a diimine.
Cyclization: The diimine undergoes cyclization with paraformaldehyde to form the imidazolium (B1220033) or imidazolinium salt precursor. york.ac.uk
N-Alkylation/Arylation: The nitrogen atoms of the heterocyclic ring are substituted with sterically demanding groups (e.g., mesityl, di-isopropylphenyl) to tune the ligand's electronic and steric properties. beilstein-journals.org
These imidazolium salts serve as stable precursors to the NHC ligands, which can be generated in situ by deprotonation or used to create well-defined metal-NHC complexes. rsc.org
Table 1: Examples of Chiral NHC Ligand Precursors Derived from Diamine Scaffolds
| Precursor Type | Diamine Backbone | Key Synthetic Step | Application | Reference |
|---|---|---|---|---|
| Imidazolium-imine Salt | trans-1,2-Diaminocyclohexane | 1,3-cycloaddition of TosMIC to a diimine | Asymmetric Allylic Alkylation | york.ac.uk |
| Bis(imidazolium) Salt | trans-1,2-Diaminocyclohexane | Co-condensation with amines, paraformaldehyde, and a dione (B5365651) | General Asymmetric Catalysis | rsc.orgyork.ac.uk |
| Perimidine-based NHC | N/A (Six-membered ring) | Not specified | Organometallic Chemistry | nsf.gov |
Beyond NHCs, 1,3-cyclohexanediamine can be used to prepare other classes of chiral ligands. A notable example is the synthesis of bifunctional primary-tertiary amine catalysts. nii.ac.jp In one approach, a 1,3-diamine derivative featuring both a primary and a tertiary amine was designed and synthesized for use in asymmetric Mannich reactions. nii.ac.jp The synthesis involved a multi-step route starting from protected amine precursors. nii.ac.jp Such catalysts have demonstrated high enantioselectivities by creating a well-organized transition state where the two amine functionalities play distinct but cooperative roles. nii.ac.jp
Another common derivatization involves the formation of Schiff base ligands, often through condensation with salicylaldehyde (B1680747) derivatives. While the resulting "Salen" type ligands are more famously derived from 1,2-diamines, the same synthetic strategy can be applied to 1,3-diamines to create ligands with different bite angles and coordination geometries.
Role as a Chiral Building Block in Complex Molecule Synthesis
The primary role of 1,3-cyclohexanediamine as a chiral building block is realized through its incorporation into the chiral ligands and catalysts described above. These catalysts, in turn, are used to synthesize a vast range of complex, enantiomerically enriched molecules.
For example, copper complexes of chiral bis(NHC) ligands derived from a trans-1,2-cyclohexanediamine backbone have been successfully used in asymmetric conjugate addition reactions of enones, affording the desired products with up to 97% enantiomeric excess (ee). mdpi.com Similarly, palladium complexes bearing NHC-imine ligands derived from the same diamine have achieved up to 92% ee in asymmetric allylic alkylation reactions. york.ac.uk Organocatalysts based on 1,3-diamine derivatives have been shown to effectively catalyze Mannich reactions of ketones, producing the corresponding products with high enantioselectivity. nii.ac.jp
In these examples, the cyclohexanediamine unit is not part of the final product's core structure but acts as a transient chiral auxiliary. Its rigid conformational scaffold is essential for creating the asymmetric environment necessary to control the stereochemical outcome of the reaction, thus serving as a foundational building block for the synthesis of complex chiral molecules.
Compound Index
Coordination Chemistry and Catalytic Applications
Asymmetric Catalysis Mediated by 1,3-Cyclohexanediamine (B1580663) Derived Ligands
The utility of a diamine in asymmetric catalysis is heavily dependent on its ability to form a rigid and well-defined chiral environment around a metal center or to act as an effective organocatalyst. The 1,2-isomer excels in this regard, which explains its prevalence. Research into the catalytic activity of 1,3-diamine derivatives is an emerging but still limited field. A 2023 study noted that "while 1,2-diamine derivatives have been extensively explored as catalysts, 1,3-diamine derivatives have not been popularly examined as catalysts." nii.ac.jp
Other Asymmetric Transformations
While the 1,2-isomer of cyclohexanediamine (B8721093) has been more extensively studied, catalysts derived from the 1,3-diamine scaffold have proven highly effective in various asymmetric transformations, most notably in organocatalytic Mannich reactions. These catalysts are typically designed as bifunctional systems, where one amine is primary and the other is tertiary, allowing for cooperative catalysis. acs.orgnih.gov
A key example is the use of a catalyst system comprising a 1,3-diamine derivative and an acid, such as dibenzyl phosphate, to catalyze the highly regio- and enantioselective Mannich reaction of ketones with imines. acs.orgrsc.org This transformation is crucial for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks in pharmaceuticals. In these reactions, the primary amine of the catalyst forms an enamine intermediate with the ketone, while the protonated tertiary amine activates the imine and controls the stereochemical outcome. nih.gov
Research has demonstrated that these catalyst systems can be applied to a range of ketone substrates, including those bearing bulky functional groups like diethyl phosphonate (B1237965) and diethylamide. nii.ac.jp The catalyst effectively directs the bond formation to occur at the less-substituted α-position of the ketone, achieving high yields and excellent enantioselectivities. nii.ac.jpacs.org
| Ketone Substrate | Imine Substrate | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
|---|---|---|---|---|
| Diethyl (2-oxopropyl)phosphonate | N-Boc imine of p-chloro-benzaldehyde | 99 | 92:8 | acs.org |
| Diethyl (2-oxobutyl)phosphonate | N-Boc imine of p-chloro-benzaldehyde | 99 | 94:6 | acs.org |
| N,N-Diethyl-2-oxopropanamide | N-Boc imine of p-chloro-benzaldehyde | 75 | 91:9 | acs.org |
| Acetone | N-Boc imine of p-chloro-benzaldehyde | 99 | 87:13 | acs.org |
| Cyclohexanone | N-Boc imine of p-chloro-benzaldehyde | 99 | 98:2 (anti/syn >99:1) | acs.org |
Mechanistic Elucidation in Catalytic Systems
Understanding the mechanism of catalysis is fundamental to optimizing reaction conditions and designing more efficient catalysts. For 1,3-diamine-derived organocatalysts, studies indicate that the two amine groups function cooperatively to facilitate the reaction. acs.orgmdpi.com The primary amine engages the ketone to form a nucleophilic enamine intermediate, while the tertiary amine, after being protonated by an acid co-catalyst, acts as a binding site for the electrophile (e.g., an imine) and helps to establish the chiral environment. nih.gov The necessity of the 1,3-diamine moiety for catalysis has been demonstrated, as analogous 1,3-amino alcohols show inefficiency in the same reactions. acs.orgrsc.org
The stereochemical outcome of these reactions is determined at the transition state of the C-C bond-forming step. While detailed transition state analysis for 1,3-diamine systems is an emerging area, insights can be drawn from computational studies, such as Density Functional Theory (DFT) calculations, performed on analogous 1,2-diamine catalyzed Mannich reactions. acs.org These studies reveal that the stereoselectivity arises from a highly organized, cyclic transition state stabilized by non-covalent interactions, particularly hydrogen bonds. acs.org
In such models, the protonated amine of the catalyst forms a hydrogen bond with the electrophile, orienting it for attack by the enamine. The favored transition state is the one that minimizes steric repulsion between the substituents on the reactants and the chiral scaffold of the catalyst. acs.orgmorressier.com For instance, DFT calculations on camphor-derived 1,3-diamine catalysts in Michael additions support a bifunctional reaction mechanism where the catalyst simultaneously activates both the nucleophile and the electrophile. morressier.com These computational models are crucial for rationalizing the observed high levels of enantio- and diastereoselectivity and for guiding the future design of catalysts. rsc.org
The precise three-dimensional arrangement of the catalyst, or its chiral environment, is paramount for effective stereocontrol. In the design of catalysts derived from 1,3-cyclohexanediamine, the tertiary amine group and the amino(aryl)methyl group (containing the primary amine) are typically positioned in a trans relationship on the cyclohexane (B81311) ring. nih.govacs.org This specific arrangement locks the catalyst into a rigid conformation. nih.gov
This rigidity creates a well-defined chiral pocket or space. The primary amine forms the enamine, which occupies one face of the molecule. The protonated tertiary amine, along with its bulky substituents, shields the other face. nih.govacs.org This steric blocking forces the electrophile (the imine) to approach the enamine from a specific trajectory, leading to the preferential formation of one enantiomer. acs.org The design, which places the amine groups in a 1,3-relationship, provides a suitable space to accommodate various ketones and their subsequent enamines during the reaction. nih.govacs.org The cooperative functions of the two amine groups, tuned by factors like intramolecular hydrogen bonding, are essential for achieving high stereoselectivity. nih.govnih.gov
Catalyst Reusability and Efficiency Studies
While specific reusability studies on the aforementioned 1,3-diamine Mannich reaction catalyst are not extensively detailed in the primary literature, the broader field provides proven methods. For example, chiral catalysts based on the 1,2-diaminocyclohexane scaffold have been successfully immobilized on various supports. These include covalent organic frameworks (COFs) and polymeric resins. rsc.org Bifunctional catalysts incorporated into these solid supports have been shown to be recyclable over multiple reaction cycles, sometimes up to ten times, without a significant loss of activity or enantioselectivity. rsc.org For instance, a chiral Co(III) salen complex derived from 1,2-diaminocyclohexane was recovered by precipitation and reused five times with no significant decrease in yield or enantioselectivity. mdpi.com These heterogenization techniques represent a promising avenue for enhancing the sustainability and cost-effectiveness of processes employing 1,3-cyclohexanediamine-derived catalysts. researchgate.net
Applications in Materials Science and Supramolecular Chemistry
Incorporation into Polymeric Architectures
The diamine functionality of 1,3-cyclohexanediamine (B1580663) makes it a suitable monomer for step-growth polymerization, leading to the formation of various polymeric structures. Its alicyclic nature imparts a unique combination of flexibility and rigidity to the resulting polymer chains.
1,3-Cyclohexanediamine is utilized as a curing agent for epoxy resins. As an aliphatic diamine, it can cure epoxy resins at room temperature, and the resulting materials exhibit excellent properties. researchgate.net The crosslinking process involves the reaction of the primary amine groups of the diamine with the epoxide groups of the resin, forming a three-dimensional network. This network structure is responsible for the enhanced mechanical and thermal properties of the cured resin.
The use of alicyclic diamines like 1,3-cyclohexanediamine as hardeners can impart a favorable combination of properties to the final epoxy system. These properties include enhanced toughness, good chemical resistance, and notable thermal stability. nanoaxisllc.com Epoxy resins cured with such agents are employed in the formulation of high-quality adhesives, durable flooring paints, and advanced composite materials. researchgate.net The structure of the amine curing agent significantly influences the final properties of the cured epoxy system. mdpi.com For instance, aromatic amines generally provide higher heat resistance compared to aliphatic amines. researchgate.net
Table 1: Comparative Properties of Epoxy Resins Cured with Different Amine Hardeners
| Curing Agent Type | Example | Glass Transition Temperature (Tg) | Mechanical Properties | Key Features |
| Alicyclic Amine | 1,3-Cyclohexanediamine | Moderate to High | Good toughness and flexibility | Good yellowing resistance, suitable for coatings |
| Aromatic Amine | 4,4'-Diaminodiphenyl sulfone (DDS) | High | High strength and stiffness | Excellent heat and chemical resistance, used in aerospace composites researchgate.netresearchgate.net |
| Aliphatic Amine | Triethylenetetramine (TETA) | Lower | Good room temperature cure | Fast curing, but can be more brittle |
Note: The properties are general and can vary based on the specific epoxy resin, curing conditions, and formulation.
1,3-Cyclohexanediamine is a valuable monomer in the synthesis of specialty polyamides. nanoaxisllc.com Polyamides are a class of polymers characterized by the presence of amide linkages in the polymer backbone. The properties of polyamides are highly dependent on the nature of the diamine and diacid monomers used in their synthesis. osti.gov The incorporation of the cycloaliphatic structure of 1,3-cyclohexanediamine can disrupt the chain packing and hydrogen bonding that are characteristic of linear aliphatic polyamides (nylons), leading to polymers with modified solubility and thermal properties.
The synthesis of polyamides from 1,3-cyclohexanediamine and various dicarboxylic acids can lead to amorphous or semi-crystalline polymers with high glass transition temperatures and good thermal stability. nih.gov These materials can be cast into flexible and tough films from solution. researchgate.net The solubility of these polyamides in organic solvents is often improved compared to their fully aromatic counterparts (aramids), which facilitates their processing. nih.govrasayanjournal.co.in
Table 2: Properties of Polyamides Synthesized from Different Diamines and Diacids
| Diamine | Diacid | Polymer Type | Glass Transition Temperature (Tg) (°C) | Thermal Stability (Decomposition Temp, °C) | Solubility |
| 1,3-Cyclohexanediamine | Terephthalic Acid | Semi-aromatic Polyamide | High | > 400 | Soluble in polar aprotic solvents |
| Hexamethylene diamine | Adipic Acid | Aliphatic Polyamide (Nylon 6,6) | ~50 | ~350 | Limited solubility |
| p-Phenylenediamine | Terephthalic Acid | Aromatic Polyamide (Aramid) | > 300 | > 500 | Soluble only in strong acids |
Note: The data presented are representative values and can vary based on polymerization conditions and molecular weight.
Self-Assembly and Supramolecular Structures
The ability of 1,3-cyclohexanediamine to form directional hydrogen bonds makes it an excellent building block for the construction of self-assembling supramolecular structures. These structures are formed through non-covalent interactions, which are reversible and can respond to external stimuli.
Low-molecular-weight gelators can self-assemble in solvents to form three-dimensional networks that immobilize the solvent, resulting in the formation of a supramolecular gel. rsc.org Research has demonstrated the in situ formation of supramolecular gels by mixing 1,3-cyclohexanediamine with an isocyanate derivative in various organic solvents. mdpi.comnih.gov This reaction, which occurs at room temperature without a catalyst, leads to the formation of urea (B33335) moieties. mdpi.com The urea groups, with their ability to act as both hydrogen bond donors and acceptors, drive the self-assembly of the molecules into an entangled fibrous network, which is characteristic of supramolecular gels. mdpi.com The gelation is rapid, occurring within 60-100 seconds in solvents such as dichloromethane, tetrahydrofuran, chloroform, toluene, and 1,4-dioxane (B91453). mdpi.comnih.gov
Table 3: Gelation Properties of 1,3-Cyclohexanediamine and Dodecylisocyanate in Various Solvents
| Solvent | Gelation Time (seconds) | Resulting State |
| Dichloromethane | 60-100 | Stable Gel |
| Tetrahydrofuran | 60-100 | Stable Gel |
| Chloroform | 60-100 | Stable Gel |
| Toluene | 60-100 | Stable Gel |
| 1,4-Dioxane | 60-100 | Stable Gel |
Data derived from in situ supramolecular gel formation studies. mdpi.com
The stability and structure of the supramolecular assemblies derived from 1,3-cyclohexanediamine are dictated by a network of intermolecular interactions. mdpi.com In the case of the supramolecular gels formed from 1,3-cyclohexanediamine and an isocyanate derivative, intermolecular hydrogen bonding between the newly formed urea groups is the primary driving force for self-assembly. mdpi.com Spectroscopic analysis, such as Fourier-transform infrared (FTIR) spectroscopy, confirms the formation of these hydrogen bonds. mdpi.com The specific arrangement of these hydrogen bonds leads to the formation of one-dimensional fibrous structures that entangle to form the gel network. The morphology of these fibrous structures can be visualized using techniques like scanning electron microscopy (SEM), which reveals entangled fibers with widths on the nanometer scale and lengths of several hundred micrometers. mdpi.comnih.gov
A key feature of supramolecular systems is their ability to respond to external stimuli, such as temperature, pH, or the presence of chemical species. rsc.org The supramolecular gels formed from 1,3-cyclohexanediamine and an isocyanate derivative exhibit thermo-responsive behavior. mdpi.comnih.gov These gels are thermally reversible; upon heating, the gel transitions to a solution (sol) state as the non-covalent interactions are disrupted, and upon cooling, the gel reforms. mdpi.com This property is indicative of a stimuli-responsive material. Furthermore, these gels can also exhibit thixotropic behavior, meaning they can become less viscous when subjected to mechanical stress and then return to a gel state upon resting. nih.govmdpi.com The design of such responsive systems is a significant area of research, with potential applications in areas like smart materials and drug delivery. nih.govthno.org While specific pH-responsive gels based on 1,3-cyclohexanediamine hydrochloride are not extensively detailed in the provided search results, the amine groups in the molecule are inherently pH-sensitive, suggesting the potential for designing pH-responsive systems.
Host-Guest Chemistry and Recognition Phenomena
While the hydrochloride salt of 1,3-cyclohexanediamine is primarily utilized as a monomer in polymer synthesis and as a curing agent, its free base form, 1,3-cyclohexanediamine, possesses structural features conducive to applications in supramolecular chemistry, particularly in the formation of self-assembled systems. The presence of two amine groups on the cyclohexane (B81311) ring allows for the formation of multiple hydrogen bonds, a key interaction in the principles of molecular recognition and host-guest chemistry.
Research in this area has demonstrated the capability of 1,3-cyclohexanediamine to act as a building block in the formation of supramolecular gels. In one such study, the in situ formation of a supramolecular gel was achieved by mixing 1,3-cyclohexanediamine with an isocyanate derivative in various organic solvents. This gelation is driven by the formation of urea moieties, which then self-assemble through intermolecular hydrogen-bonding interactions. The resulting material exhibits typical gel characteristics, such as an entangled fiber network structure and thermo-reversibility.
The viscoelastic properties of these supramolecular gels were found to be dependent on the concentration of the building blocks. As the concentration of 1,3-cyclohexanediamine and the isocyanate derivative increases, the gel's strength, as indicated by its storage modulus (G') and loss modulus (G''), is enhanced. This tunability of mechanical properties is a hallmark of supramolecular materials and highlights the potential of 1,3-cyclohexanediamine derivatives in the design of soft materials.
The following interactive data table summarizes the effect of component concentration on the gel's mechanical properties.
| Component Concentration (wt%) | Storage Modulus (G') | Loss Modulus (G'') | Gel Strength |
| 1 | Lowest | Lowest | Highest |
| 3 | Intermediate | Intermediate | Intermediate |
| 5 | Highest | Highest | Lowest |
It is important to note that while the related isomer, trans-1,2-diaminocyclohexane, has been extensively used as a chiral building block in the synthesis of a wide variety of macrocyclic hosts for the recognition of cations, anions, and neutral molecules, the application of 1,3-cyclohexanediamine in the formation of discrete, well-defined host-guest complexes is not as widely documented in scientific literature. The principles of molecular recognition, however, suggest that the stereochemical arrangement of the amino groups in 1,3-cyclohexanediamine could be exploited for the design of novel receptors and sensors.
Computational and Theoretical Studies
Quantum Chemical Calculations on Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its structure, reactivity, and spectroscopic characteristics. While specific quantum chemical studies on 1,3-Cyclohexanediamine (B1580663) hydrochloride are not extensively documented in publicly available literature, the principles can be illustrated through studies of related molecules. For instance, Density Functional Theory (DFT) has been employed to investigate the electronic structure and reaction pathways of molecules containing the cyclohexane (B81311) framework.
DFT calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. For 1,3-Cyclohexanediamine hydrochloride, such calculations would reveal the effects of protonation of the amine groups on the electronic structure of the cyclohexane ring. The positive charge on the ammonium (B1175870) groups would be expected to withdraw electron density from the ring, influencing its reactivity.
A study on the dimerization of 1,3-cyclohexadiene (B119728) using DFT and other high-level quantum mechanical methods provides an example of how these calculations can elucidate reaction mechanisms and electronic interactions in a similar six-membered ring system. nih.gov This study explored concerted and stepwise reaction pathways, identifying transition states and calculating activation enthalpies for various cycloaddition reactions. nih.gov While focused on a different reaction, the computational approaches used are directly applicable to studying the electronic structure and reactivity of 1,3-Cyclohexanediamine.
Table 1: Representative Quantum Chemical Calculation Methods and Their Applications
| Calculation Method | Information Obtained | Potential Application to this compound |
| Density Functional Theory (DFT) | Electron density, molecular orbital energies, electrostatic potential, reaction energies. | Understanding the effect of protonation on the electronic structure and predicting sites of reactivity. |
| Ab initio methods (e.g., MP2, CCSD(T)) | Highly accurate energies, detailed wavefunction analysis. | Benchmarking DFT results and providing precise energetic information for reaction mechanisms. |
| Semi-empirical methods (e.g., AM1, PM3) | Faster calculations for larger systems, good for initial screening. | Rapidly exploring different conformations and their relative stabilities. |
Molecular Modeling of Coordination Complexes
1,3-Cyclohexanediamine is a bidentate ligand capable of forming coordination complexes with various metal ions. Molecular modeling techniques are invaluable for predicting the geometry of these complexes, understanding the nature of the metal-ligand bonding, and evaluating their stability. These models can handle the complex interplay of steric and electronic effects that determine the preferred coordination geometry.
Table 2: Key Parameters in Molecular Modeling of Coordination Complexes
| Parameter | Description | Relevance to 1,3-Cyclohexanediamine Complexes |
| Coordination Number | The number of atoms directly bonded to the central metal ion. | Influences the overall geometry of the complex (e.g., tetrahedral, square planar, octahedral). |
| Ligand Bite Angle | The angle formed by the two donor atoms of the ligand and the central metal ion. | A key determinant of the stability and strain within the chelate ring formed by 1,3-cyclohexanediamine. |
| Metal-Ligand Bond Distance | The distance between the metal ion and the nitrogen donor atoms of the diamine. | Provides insight into the strength and nature of the coordination bond. |
| Conformational Analysis | The study of the different spatial arrangements of the atoms in the molecule. | Important for determining the most stable conformation of the cyclohexane ring in the coordinated state. |
Simulations of Reaction Mechanisms and Pathways
Computational simulations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of 1,3-Cyclohexanediamine. By mapping the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and the most favorable reaction pathways.
Several synthetic routes to 1,3-Cyclohexanediamine have been developed, and computational studies can provide a deeper understanding of the underlying reaction mechanisms. mdpi.com For instance, the synthesis can be achieved through the reductive amination of 1,3-cyclohexanedione (B196179). mdpi.com This process involves the condensation of the dione (B5365651) with ammonia (B1221849) to form imines, followed by hydrogenation. mdpi.com Simulations could model the step-by-step mechanism of imine formation and the subsequent reduction, providing insights into the role of the catalyst and the reaction conditions.
Another important synthetic route is the oximation of 1,3-cyclohexanedione followed by hydrogenation. mdpi.com In this pathway, 1,3-cyclohexanedione is first converted to 1,3-cyclohexanedione dioxime, which is then hydrogenated to yield 1,3-Cyclohexanediamine. mdpi.com Computational simulations could be used to investigate the mechanism of both the oximation and the hydrogenation steps, helping to optimize the reaction for higher yields and selectivity.
Table 3: Investigated Synthesis Pathways for 1,3-Cyclohexanediamine
| Pathway | Starting Material | Key Intermediates | Key Reaction Steps |
| Reductive Amination | 1,3-Cyclohexanedione | Imines | Condensation with ammonia, Hydrogenation |
| Oximation-Hydrogenation | 1,3-Cyclohexanedione | 1,3-Cyclohexanedione dioxime | Oximation with hydroxylamine (B1172632), Hydrogenation |
| Hydrogenation of m-phenylenediamine (B132917) | m-Phenylenediamine | Not applicable | Benzene (B151609) ring hydrogenation |
Data sourced from a study on potential pathways for the catalytic synthesis of 1,3-Cyclohexanediamine. mdpi.com
Predictive Studies in Ligand Design and Catalysis
Predictive computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling and structure-based ligand design, are powerful tools for the rational design of new molecules with specific applications. In the context of 1,3-Cyclohexanediamine, these methods can be used to design novel ligands for metal catalysts or to predict the catalytic activity of its derivatives.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. For example, QSAR studies have been performed on cyclohexane-1,3-dione derivatives to predict their therapeutic potential. nih.gov A similar approach could be applied to derivatives of 1,3-Cyclohexanediamine to predict their efficacy as ligands in catalysis. By correlating molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with catalytic performance, it is possible to identify the key structural features that lead to enhanced activity and selectivity.
Structure-based ligand design involves using the three-dimensional structure of a target protein or catalyst active site to design molecules that will bind with high affinity and specificity. If the structure of a catalyst containing a 1,3-Cyclohexanediamine-based ligand is known, computational docking and molecular dynamics simulations can be used to predict the binding modes of new ligand derivatives and to estimate their binding affinities. This information can guide the synthesis of new ligands with improved catalytic properties.
Table 4: Predictive Modeling Techniques in Ligand Design and Catalysis
| Technique | Principle | Application to 1,3-Cyclohexanediamine |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors with activity to build a predictive model. | To predict the catalytic activity of new 1,3-cyclohexanediamine-based ligands. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for activity. | To design new ligands that mimic the key interaction features of a known successful ligand. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target molecule. | To screen virtual libraries of 1,3-cyclohexanediamine derivatives for potential catalysts. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | To assess the stability of ligand-metal complexes and to study the dynamics of catalytic processes. |
Advanced Analytical Methodologies in 1,3 Cyclohexanediamine Research
Spectroscopic Characterization Techniques for Derivatives and Complexes
Spectroscopic methods are fundamental in elucidating the structure and bonding of 1,3-Cyclohexanediamine (B1580663) derivatives and their coordination complexes. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide critical insights into the molecular framework and the environment of the metallic center in complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the organic ligand framework. In complexes of cyclohexanediamine (B8721093) isomers, the chemical shifts and coupling constants of the cyclohexane (B81311) ring protons are particularly sensitive to the coordination geometry and the conformation of the chelate ring. For instance, studies on platinum(II) complexes with the analogous 1,2-cyclohexanediamine (B1199290) have demonstrated the utility of proton NMR in distinguishing between different isomers and characterizing their adducts with biomolecules. acs.org The number of signals, their multiplicity, and integration in the NMR spectrum can confirm the identity and purity of the synthesized compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the coordination of the amine groups to a metal center. A key indicator is the shift in the N-H stretching frequency. In the free diamine ligand, these stretches appear at a certain frequency, which typically shifts to a lower wavenumber upon coordination to a metal ion due to the weakening of the N-H bond. The magnitude of this shift can provide information about the strength of the metal-nitrogen bond.
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying the electronic properties of metal complexes of 1,3-Cyclohexanediamine. The absorption bands in the UV-Vis spectrum arise from electronic transitions within the molecule. For transition metal complexes, d-d transitions and charge-transfer bands are often observed. The position and intensity of these bands are dependent on the geometry of the complex, the nature of the metal ion, and the ligand field strength, providing valuable information about the coordination environment. researchgate.net
| Spectroscopic Technique | Key Information Provided | Typical Observations for 1,3-Cyclohexanediamine Complexes |
|---|---|---|
| ¹H NMR | Proton environment, molecular structure, isomeric purity | Shifts in cyclohexane ring proton signals upon coordination |
| ¹³C NMR | Carbon skeleton of the ligand | Changes in chemical shifts of carbons adjacent to the amine groups |
| IR Spectroscopy | Functional groups, metal-ligand bonding | Shift of N-H stretching vibrations to lower frequencies |
| UV-Vis Spectroscopy | Electronic transitions, coordination geometry | Observation of d-d and charge-transfer bands |
Chromatographic Methods for Isomer Separation and Purity Assessment
Chromatography is an indispensable tool for the separation of cis- and trans-isomers of 1,3-Cyclohexanediamine and for assessing the purity of the compound and its derivatives. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography (GC): GC is widely used for purity assessment of volatile and thermally stable compounds like 1,3-Cyclohexanediamine. fishersci.catcichemicals.comtcichemicals.com Standard GC methods can be used to determine the percentage of impurities in a sample. kelid1.ir For the separation of chiral isomers, specialized chiral stationary phases are necessary. Cyclodextrin-based capillary columns, for example, are effective in separating a wide range of enantiomers. gcms.cz
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative separation of 1,3-Cyclohexanediamine isomers. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the method of choice for resolving enantiomers. nih.govhplc.eusigmaaldrich.com Polysaccharide-based CSPs have shown broad applicability in the separation of various chiral compounds. nih.gov The choice of the mobile phase and the specific CSP are critical factors in achieving successful enantioseparation. nih.gov A thesis on the separation of the related trans-1,2-cyclohexanediamine details the preparation of chiral stationary phases for HPLC and their application in separating chiral compounds. globethesis.com
| Chromatographic Method | Application | Key Considerations |
|---|---|---|
| Gas Chromatography (GC) | Purity assessment, analysis of volatile derivatives | Choice of column, temperature programming |
| Chiral GC | Separation of enantiomers | Use of chiral stationary phases (e.g., cyclodextrin-based) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of non-volatile derivatives | Selection of column and mobile phase |
| Chiral HPLC | Preparative and analytical separation of enantiomers | Chiral stationary phase selection, mobile phase composition |
Structural Elucidation Methods (e.g., X-ray Crystallography of Complexes)
While spectroscopic methods provide valuable structural information, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of crystalline compounds. This technique is particularly powerful for elucidating the precise coordination geometry, bond lengths, bond angles, and stereochemistry of metal complexes of 1,3-Cyclohexanediamine.
Derivatization for Enhanced Analytical Detection (excluding basic identification and physical properties)
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a particular analytical method. For 1,3-Cyclohexanediamine, derivatization is primarily employed to enhance its detectability in GC and HPLC analysis. nih.gov
For Gas Chromatography (GC): The primary amino groups of 1,3-Cyclohexanediamine can be derivatized to increase the compound's volatility and thermal stability. libretexts.orgresearchgate.net Common derivatization reactions for amines in GC include:
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen atoms of the amine groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com
Acylation: Reaction with an acylating agent, such as a perfluorinated anhydride, to form more volatile and thermally stable amide derivatives.
Alkylation: This method can also be used to modify the amine groups.
For High-Performance Liquid Chromatography (HPLC): Since 1,3-Cyclohexanediamine lacks a strong chromophore, derivatization is used to introduce a UV-absorbing or fluorescent tag, thereby significantly enhancing its detection sensitivity. sdiarticle4.com This can be done either before (pre-column) or after (post-column) the chromatographic separation. Common derivatizing reagents for primary amines in HPLC include:
Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives. sdiarticle4.com
o-Phthalaldehyde (OPA): A fluorogenic reagent that reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. mdpi.com
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent that forms stable, fluorescent derivatives with both primary and secondary amines. thermofisher.com
Fluorescamine: Another fluorogenic reagent that reacts with primary amines. sdiarticle4.com
NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole): A fluorescent labeling reagent. tcichemicals.com
| Analytical Technique | Purpose of Derivatization | Common Derivatizing Reagents |
|---|---|---|
| Gas Chromatography (GC) | Increase volatility and thermal stability | BSTFA (Silylation), Perfluorinated anhydrides (Acylation) |
| High-Performance Liquid Chromatography (HPLC) | Enhance UV or fluorescence detection | Dansyl chloride, o-Phthalaldehyde (OPA), AQC, Fluorescamine, NBD-F |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes
The development of cost-effective and efficient synthesis routes for 1,3-Cyclohexanediamine (B1580663) (1,3-CHDA) is a significant area of research. Traditional methods are being challenged by innovative catalytic pathways designed to improve yield, reduce costs, and simplify operations. mdpi.com Researchers have systematically investigated several pathways, including the one-pot reductive amination of resorcinol (B1680541) and the reductive amination or oximation-hydrogenation of 1,3-cyclohexanedione (B196179) (1,3-CHD). mdpi.comresearchgate.net
One promising and efficient methodology starts with the inexpensive industrial byproduct, resorcinol. mdpi.com This process involves two key stages:
Hydrogenation of Resorcinol: Resorcinol is first hydrogenated to produce 1,3-cyclohexanedione (1,3-CHD). mdpi.com
Oximation-Hydrogenation of 1,3-CHD: The resulting 1,3-CHD is then converted to 1,3-CHDA through an oximation reaction with hydroxylamine (B1172632) hydrochloride, followed by hydrogenation of the resulting 1,3-cyclohexandione dioxime (1,3-CHDO) intermediate. mdpi.com
This hydroxylamine hydrochloride pathway has been optimized to achieve a high total yield of 75.2% from the starting resorcinol. mdpi.com The final product, 1,3-cyclohexanediamine, can be converted into its hydrochloride salt through the addition of excess hydrochloric acid, followed by precipitation and purification by recrystallization. mdpi.com
Detailed studies have focused on optimizing the conditions for the hydrogenation of the 1,3-CHDO intermediate using Raney Ni as a catalyst. Factors such as catalyst dosage, solvents, hydrogen pressure, and temperature have been shown to significantly influence the yield of 1,3-CHDA. mdpi.com For instance, increasing the Raney Ni catalyst dosage from 0.06 g to 0.3 g increased the product yield from 60.0% to 87.4%. mdpi.com
| Entry | Catalyst Dosage (g) | 1,3-CHDO Conversion (%) | 1,3-CHDA Yield (%) |
|---|---|---|---|
| 1 | 0.06 | 100 | 60.0 |
| 2 | 0.2 | 100 | 81.2 |
| 3 | 0.3 | 100 | 87.4 |
Future work in this area will likely focus on developing even more sustainable catalysts, potentially moving away from noble metals, and further optimizing one-pot procedures to streamline industrial production. mdpi.comresearchgate.net
Development of Next-Generation Chiral Catalysts
While derivatives of 1,2-diamines, particularly trans-1,2-diaminocyclohexane (DACH), are well-established scaffolds in asymmetric catalysis, 1,3-diamine derivatives remain a comparatively underexplored class of molecules for catalyst design. nii.ac.jpresearchgate.net This presents a significant opportunity for future research. The unique 1,3-relationship between the primary and tertiary amine groups in specifically designed molecules could offer novel steric and electronic properties, leading to new reactivity and selectivity in asymmetric transformations. nii.ac.jp
Recent research has demonstrated the potential of 1,3-diamine-derived catalysts in asymmetric Mannich reactions of ketones. These catalysts, used in the presence of an acid, can afford high enantioselectivities under mild conditions. nii.ac.jp The proposed mechanism involves the cooperative action of the primary amine, which forms an enamine intermediate with the ketone, and a protonated tertiary amine group that interacts with the electrophile. nii.ac.jp
The design of these catalysts allows for:
Cooperative Catalysis: The primary and tertiary amine groups work in concert to facilitate the reaction. nii.ac.jp
Tunable Functions: Intramolecular hydrogen bonding between the amine groups can modulate their catalytic activity. nii.ac.jp
Broad Substrate Scope: The catalyst structure can provide a space that accommodates a variety of ketone substrates. nii.ac.jp
Future research will likely focus on expanding the library of 1,3-cyclohexanediamine-based chiral catalysts and applying them to a wider range of asymmetric reactions. The systematic modification of the catalyst backbone could lead to highly efficient and selective catalysts for synthesizing enantiomerically pure compounds, which are vital in the pharmaceutical industry.
Integration into Functional Materials
1,3-Cyclohexanediamine is a valuable monomer for the synthesis of advanced functional materials, including polyimides and biomaterials. tcichemicals.com Its structural properties contribute to the thermal and mechanical characteristics of the resulting polymers. However, emerging research is exploring its integration into more dynamic and "smart" materials.
A notable emerging application is in the formation of supramolecular gels. Researchers have reported the spontaneous, catalyst-free formation of stable supramolecular gels at room temperature by simply mixing 1,3-cyclohexanediamine with an isocyanate derivative in various organic solvents. researchgate.net The gelation is driven by the formation of urea (B33335) moieties, which create extensive intermolecular hydrogen-bonding networks. researchgate.net Such low-molecular-weight gels have significant potential in fields like tissue engineering and healthcare. researchgate.net
Another cutting-edge application lies in the field of medical imaging and radiopharmaceuticals. A novel chelating agent, cyclohexanediamine (B8721093) triazole (CHDT), has been developed based on the cyclohexanediamine scaffold. nih.gov This functional moiety has been shown to stably complex various radiometals, including Al¹⁸F, ⁶⁸Ga, and ¹¹¹In. nih.gov When attached to small biomolecules like PSMA inhibitors, these radiolabeled compounds can be used for molecular imaging purposes, such as Positron Emission Tomography (PET), to diagnose and monitor diseases. The CHDT functional group appears to confer favorable pharmacokinetic properties, making it a promising platform for developing new diagnostic agents. nih.gov
Advancements in Computational Prediction and Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes and materials involving 1,3-cyclohexanediamine derivatives. Future research will increasingly rely on computational modeling to predict reaction outcomes, design novel catalysts, and understand molecular interactions.
In the realm of synthesis, computational studies are being used to elucidate complex reaction mechanisms. researchgate.net For instance, understanding the tautomerization of imine intermediates can help explain chemo- and regioselectivity in C-N bond formation reactions, guiding the design of more efficient synthetic pathways. researchgate.net Computational analysis of catalyst supports, such as graphitic carbon nitride (g-C3N4), can also predict favorable adsorption and dissociation of reactants, aiding in the design of improved catalyst systems for hydrogenation reactions. researchgate.net
In materials science and medicinal chemistry, molecular modeling is used to predict the properties and functions of novel derivatives. For example, software like the Molecular Operating Environment (MOE) has been used to study how derivatives of cyclohexane-1,3-dione (a precursor to 1,3-CHDA) bind to the active sites of biological targets like c-Met kinase. nih.gov These studies can predict binding energies and patterns, guiding the design of more potent enzyme inhibitors for therapeutic applications. nih.gov As computational power and algorithmic accuracy improve, the in silico design of catalysts, materials, and therapeutic agents derived from 1,3-cyclohexanediamine will become increasingly prevalent.
Interdisciplinary Research Opportunities
The future of research involving 1,3-cyclohexanediamine hydrochloride is inherently interdisciplinary, bridging fundamental organic chemistry with materials science, medicine, and chemical engineering. The unique properties of this compound and its derivatives create numerous opportunities for collaborative research.
Chemistry and Medicine: The development of CHDT-based radiotracers for PET imaging is a prime example of collaboration between synthetic chemists, radiochemists, and nuclear medicine physicians. nih.gov Similarly, designing and testing new anti-proliferative agents based on this scaffold requires expertise in medicinal chemistry, pharmacology, and oncology. nih.gov
Chemistry and Materials Science: The creation of novel polymers, such as polyimides, and functional materials like supramolecular gels, requires a combined understanding of polymer chemistry and materials engineering. researchgate.net These collaborations can lead to materials with tailored properties for specific applications, from aerospace components to biomedical devices.
Chemistry and Engineering: Optimizing the synthesis of 1,3-cyclohexanediamine on an industrial scale involves principles of chemical engineering, including reactor design, process optimization, and catalysis engineering. mdpi.com The development of efficient and sustainable production methods is a key area for joint research.
By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, leading to significant advancements across a wide spectrum of scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
